1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1016890-32-6
VCID: VC11640330
InChI: InChI=1S/C14H20N2O2/c1-17-14-5-3-2-4-13(14)16-8-6-15(7-9-16)10-12-11-18-12/h2-5,12H,6-11H2,1H3
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine

CAS No.: 1016890-32-6

Cat. No.: VC11640330

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine - 1016890-32-6

Specification

CAS No. 1016890-32-6
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 1-(2-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
Standard InChI InChI=1S/C14H20N2O2/c1-17-14-5-3-2-4-13(14)16-8-6-15(7-9-16)10-12-11-18-12/h2-5,12H,6-11H2,1H3
Standard InChI Key OCXUZXFYKMTQNS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CC3CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine consists of a piperazine ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with an oxiran-2-ylmethyl (epoxide-containing) side chain. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence receptor interactions, while the epoxide moiety provides a reactive site for covalent bond formation.

Key Structural Features:

  • Piperazine Ring: A six-membered diamine ring that serves as a scaffold for functional group attachment.

  • 2-Methoxyphenyl Group: Enhances lipid solubility and modulates electronic interactions with biological targets.

  • Oxiran-2-ylmethyl Side Chain: The epoxide group (oxirane) enables nucleophilic addition reactions, making the compound a potential candidate for prodrug design or polymer chemistry.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
IUPAC Name1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
CAS Number1016890-32-6
SMILESCOC1=CC=CC=C1N2CCN(CC3CO3)CC2

The compound’s logP (estimated via computational methods) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Reactivity

Hypothetical Synthesis Pathways

While no explicit synthesis route for 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is documented, its structure suggests a multi-step approach derived from piperazine chemistry:

  • Piperazine Functionalization:

    • Alkylation of the piperazine ring with 2-methoxyphenyl bromide or chloride under basic conditions to form 1-(2-methoxyphenyl)piperazine .

    • Subsequent reaction with epichlorohydrin to introduce the oxiran-2-ylmethyl group via nucleophilic substitution.

  • Epoxide Formation:

    • Alternatively, the epoxide moiety could be introduced through oxidation of a precursor allyl group using meta-chloroperbenzoic acid (mCPBA) .

Reactivity of the Epoxide Group

The oxirane ring’s strain renders it highly reactive toward nucleophiles (e.g., amines, thiols), enabling covalent modifications. This property is exploited in:

  • Prodrug Design: Covalent attachment to therapeutic agents for targeted release.

  • Polymer Crosslinking: Participation in epoxy resin formation for materials science applications.

Pharmacological Profile and Receptor Interactions

Piperazine Derivatives in Neuropsychiatry

Piperazine-based compounds are extensively studied for their affinity toward dopamine and serotonin receptors. For example:

  • Dopamine D2/D3 Receptors: N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)benzamide derivatives exhibit nanomolar affinity (Ki = 1–50 nM), with selectivity modulated by substituents on the aryl group .

  • Serotonin 5-HT1A/5-HT2A Receptors: Structural analogs demonstrate anxiolytic and antipsychotic effects in preclinical models .

Comparative Receptor Affinity of Selected Analogs

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D3/D2)
1-(2-Methoxyphenyl)-4-(3-nitrophenethyl)piperazine54124.5
2-Substituted-5-thiopropylpiperazine824.0

Data adapted from studies on structurally related piperazines .

Hypothetical Binding Mode of 1-(2-Methoxyphenyl)-4-[(Oxiran-2-yl)methyl]piperazine

Molecular docking simulations of analogous compounds suggest:

  • Salt Bridge Formation: The protonated piperazine nitrogen interacts with Asp114 in the dopamine D2 receptor, a critical residue for ligand binding .

  • Epoxide Role: The oxirane group may form hydrogen bonds with Ser193 or Cys118, stabilizing the ligand-receptor complex .

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